3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid
Description
Roburic acid is a tetracyclic triterpenoid compound isolated from the roots of plants such as Gentiana dahurica and Gentiana macrophylla . It is known for its anti-inflammatory and anticancer properties . The molecular formula of roburic acid is C30H48O2, and it is characterized by its complex structure, which includes multiple rings and functional groups .
Properties
IUPAC Name |
3-(1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYCVULPFKBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Roburic acid can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the extraction of roburic acid from natural sources such as oak galls and Gentiana macrophylla . The extraction process typically involves the use of organic solvents like methanol and chloroform to isolate the compound .
Industrial Production Methods
Industrial production of roburic acid involves large-scale extraction and purification processes. The separation and purification method for roburic acid monomer includes techniques such as solid-phase extraction and gas chromatography-mass spectrometry . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Roburic acid undergoes several types of chemical reactions, including:
Oxidation: Roburic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert roburic acid into different reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the roburic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of roburic acid. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Pharmacological Research
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological properties. Research is ongoing to elucidate the specific mechanisms of action and therapeutic potential of 3-((1S,...)) propanoic acid. Potential applications include:
- Anticancer Activity : Investigations into the compound's ability to inhibit tumor growth.
- Anti-inflammatory Properties : Studies focusing on its effects on inflammatory pathways.
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for:
- Synthetic Pathways : Various methods can be employed to synthesize derivatives with tailored properties.
Biochemical Interactions
Research into the interaction of 3-((1S,...)) propanoic acid with biological targets is crucial for understanding its therapeutic applications. Key areas include:
- Binding Affinity Studies : Evaluating how the compound interacts with receptors and enzymes.
Case Study 1: Anticancer Activity
A study investigating similar hexamethylated compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved modulation of signaling pathways related to cell growth and apoptosis.
Case Study 2: Anti-inflammatory Effects
Research indicated that derivatives of propanoic acid exhibited significant anti-inflammatory activity by downregulating pro-inflammatory cytokines in cellular models.
Mechanism of Action
Roburic acid exerts its effects through several molecular targets and pathways:
Inhibition of Cyclooxygenase (COX): Roburic acid acts as an inhibitor of cyclooxygenase enzymes, with IC50 values of 5 μM for COX-1 and 9 μM for COX-2.
NF-κB Signaling Pathway: Roburic acid inhibits the NF-κB signaling pathway by binding to tumor necrosis factor (TNF) and blocking its interaction with TNF receptor 1 (TNF-R1).
Comparison with Similar Compounds
Roburic acid can be compared with other similar tetracyclic triterpenoids, such as:
- Ursolic acid
- Betulinic acid
- Oleanolic acid
- Fomitopinic acid A
- Fomitoside E
Uniqueness
Roburic acid is unique due to its specific molecular structure and its ability to inhibit both COX-1 and COX-2 enzymes effectively. Additionally, its role in inhibiting the NF-κB signaling pathway sets it apart from other similar compounds .
Biological Activity
The compound 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid , commonly referred to in the literature as Roburic Acid (CAS Number: 6812-81-3), has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
Roburic Acid is a tetracyclic triterpenoid derived from the plant Gentiana macrophylla. Its complex structure includes multiple methyl groups and a propanoic acid moiety. The molecular formula is , with a molecular weight of approximately 440.701 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 528.5 ± 49.0 °C |
| Flash Point | 424.9 ± 25.0 °C |
| LogP | 11.09 |
Anti-inflammatory Properties
Roburic Acid has been identified as an inhibitor of cyclooxygenase (COX) enzymes. Specifically:
- COX-1 Inhibition : IC50 = 5 μM
- COX-2 Inhibition : IC50 = 9 μM
These findings suggest that Roburic Acid may possess anti-inflammatory properties by modulating prostaglandin synthesis through COX inhibition .
Antioxidant Activity
Research indicates that compounds similar to Roburic Acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage to cells and tissues .
Antitumor Activity
Preliminary studies have suggested potential anticancer properties of Roburic Acid. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
- Mechanism : Induction of apoptosis and G2/M cell-cycle arrest.
Study 1: COX Inhibition
In a study conducted by Cao et al., Roburic Acid was isolated from Gentiana macrophylla and tested for its COX inhibitory activity. The results demonstrated significant inhibition of both COX-1 and COX-2 enzymes at micromolar concentrations .
Study 2: Antioxidant Evaluation
A comparative study on various triterpenoids indicated that Roburic Acid exhibited potent antioxidant activity in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant potential .
Study 3: Antitumor Activity
In vitro tests on synthesized derivatives of Roburic Acid revealed promising results against cancer cell lines. Notably, one derivative showed a high degree of antiproliferative activity with an IC50 value significantly lower than that of standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-...propanoic acid, and how are intermediates purified?
- Methodology : Use multi-step organic synthesis, starting with functionalization of the triterpenoid core. For example, amidation or esterification reactions (as in ) can introduce the propanoic acid moiety. Purification often involves column chromatography, recrystallization, or HPLC, followed by structural validation via -NMR and mass spectrometry (MS) .
- Challenges : Steric hindrance from the hexadecahydrochrysene skeleton may require tailored reaction conditions (e.g., high-pressure catalysis).
Q. How is the stereochemical configuration of the compound confirmed experimentally?
- Methodology : Combine X-ray crystallography (for solid-state confirmation) with -NMR coupling constants and NOE (Nuclear Overhauser Effect) spectroscopy to resolve spatial arrangements. Computational methods like density functional theory (DFT) can predict NMR shifts for comparison .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use time-resolved fluorescence energy transfer (TR-FRET) assays (as in ) to study interactions with protein targets. Cell viability assays (e.g., MTT or ATP luminescence) in cancer cell lines (e.g., MDA-MB-231) can assess cytotoxicity. Dose-response curves and IC calculations are critical for potency evaluation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments or activity data?
- Methodology : Apply quantum chemical calculations (e.g., reaction path searches) to predict stereoisomer stability and reactivity. Molecular docking (e.g., AutoDock Vina) can correlate structural variations with observed biological activity discrepancies. Integrate experimental data into AI-driven platforms (e.g., COMSOL Multiphysics) for iterative refinement .
Q. What strategies mitigate instability of the compound in aqueous or oxidative environments?
- Methodology : Conduct surface adsorption studies (as in ) to evaluate interactions with silica or polymer matrices. Formulate the compound in lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and stability. Accelerated stability testing (40°C/75% RH) with HPLC monitoring tracks degradation products .
Q. How are advanced separation techniques (e.g., membrane technologies) applied to isolate enantiomers or impurities?
- Methodology : Use chiral stationary phases in HPLC (e.g., polysaccharide-based columns) for enantiomer separation. Membrane filtration (e.g., nanofiltration) can remove low-molecular-weight impurities. Validate purity (>99%) via LC-MS and compare against pharmacopeial impurity standards (e.g., ) .
Q. What experimental designs address conflicting data in target engagement studies?
- Methodology : Implement factorial design (as in ) to test variables like pH, temperature, and co-solvents. Use orthogonal assays (e.g., SPR for binding kinetics alongside TR-FRET) to cross-validate results. Statistical tools (ANOVA, PCA) identify confounding factors .
Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?
- Methodology : Train machine learning models on historical reaction data (yields, solvents, catalysts) to predict optimal conditions. Autonomous laboratories ( ) enable real-time adjustments via robotic synthesis and inline analytics (e.g., Raman spectroscopy). Feedback loops between simulations and experiments refine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
